N-methoxy-N,4-dimethylbenzamide

Description

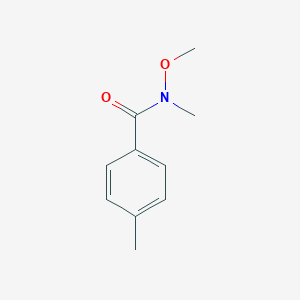

Structure

2D Structure

Properties

IUPAC Name |

N-methoxy-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLVXYRFUSRSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408645 | |

| Record name | N-methoxy-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122334-36-5 | |

| Record name | N-methoxy-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N,4-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-Methoxy-N,4-dimethylbenzamide

Traditional methods for synthesizing this compound rely on well-understood reactions that provide reliable access to the compound.

A primary and widely adopted method for the synthesis of this compound involves the reaction of a 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard procedure for the formation of Weinreb amides. The process typically occurs in an inert solvent, such as chloroform (B151607) or dichloromethane, and requires a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. The stability of the resulting N-methoxy-N-methyl amide group towards many nucleophiles, which is a hallmark of Weinreb amides, makes this a valuable synthetic intermediate. A similar procedure is used for the synthesis of N-methoxy-N-methyl-(3,4,5-trimethoxy)benzamide, where 3,4,5-trimethoxybenzoyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride. youtube.com

Table 1: Key Reagents in Weinreb Amide Synthesis

| Reactant | Role |

|---|---|

| 4-Methylbenzoyl chloride | Acylating agent |

| N,O-Dimethylhydroxylamine hydrochloride | Amine source |

| Pyridine or Triethylamine | Base to neutralize HCl |

| Chloroform/Dichloromethane | Inert solvent |

While direct acylation is common, other strategies involving the formation and transformation of N-methylated amides are also relevant. For instance, recent advancements have demonstrated the synthesis of N-methylated amides through catalytic processes. One such method involves the Ruthenium(II)-catalyzed tandem transformation of aldoximes into N-methylated amides using methanol (B129727) as the methylating agent in a hydrogen borrowing strategy. orgsyn.org In this process, the aldoxime first rearranges to a primary amide, which is then methylated. orgsyn.org

Another approach is the manganese-catalyzed N-methoxymethylation of primary amides with methanol, which also proceeds via a hydrogen borrowing mechanism and liberates dihydrogen gas. tcichemicals.com While not a direct route to this compound, these catalytic N-alkylation methods represent important analogous strategies for the formation of substituted benzamides. tcichemicals.com

The primary utility of this compound lies in its role as a stable and versatile precursor for the synthesis of ketones. As a Weinreb amide, it reacts cleanly with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to form a stable chelated intermediate. nih.gov This intermediate resists over-addition, a common problem when using more reactive substrates like esters or acyl chlorides. masterorganicchemistry.com Upon acidic workup, this intermediate collapses to cleanly afford the corresponding ketone (in this case, a 4-methylphenyl ketone). youtube.comnih.govmasterorganicchemistry.comyoutube.com

This reactivity makes this compound a valuable building block for introducing a p-tolyl ketone moiety into complex molecules during multi-step syntheses. The reliability of the Weinreb ketone synthesis protocol allows for precise carbon-carbon bond formation and is a cornerstone of modern organic synthesis. nih.gov

Advanced Synthetic Approaches and Catalytic Systems

Beyond classical methods, advanced synthetic strategies, particularly those employing metal catalysis, have been developed to functionalize benzamides in novel ways.

A significant advancement in benzamide (B126) synthesis and functionalization is the use of transition-metal catalysis to directly activate otherwise inert C-H bonds. The amide group, particularly the N-methoxy-N-methyl amide functionality, can act as a directing group, guiding a metal catalyst to a specific C-H bond on the aromatic ring, typically in the ortho position. This allows for the selective introduction of new functional groups without the need for pre-functionalized starting materials.

Ruthenium(II) complexes have proven to be particularly effective catalysts for the C-H functionalization of N-methoxybenzamides. nih.gov In these reactions, the N-methoxy group acts as an internal oxidizing directing group. A common catalytic system involves [Ru(p-cymene)Cl2]2 and an acetate (B1210297) source. The reaction proceeds via a cyclometalated intermediate, where the ruthenium center is coordinated to the amide oxygen and has formed a carbon-ruthenium bond at the ortho position of the benzamide ring.

This reactive intermediate can then undergo various coupling reactions. For example, reaction with alkenes like acrylates can lead to ortho-olefinated products. nih.gov Alternatively, annulation reactions with different coupling partners, such as N-vinyl-pivaloyl amide, can be used to construct dihydroisoquinolinone scaffolds, which are important heterocyclic motifs in medicinal chemistry. nih.gov These ruthenium-catalyzed reactions expand the synthetic utility of N-methoxybenzamides, enabling the efficient construction of complex molecular architectures.

Table 2: Ruthenium(II)-Catalyzed C-H Activation of N-Methoxybenzamides

| Component | Function | Example |

|---|---|---|

| N-Methoxybenzamide | Substrate with directing group | This compound |

| [Ru(p-cymene)Cl2]2 | Catalyst precursor | - |

| Acetate | Additive/Base | Sodium Acetate |

| Alkene/Alkyne | Coupling Partner | Acrylates, Styrenes |

| Product | Ortho-functionalized benzamide | Olefinated benzamides, Dihydroisoquinolinones |

Cooperative Catalysis for Dealkoxylation Reactions

A significant transformation of N-methoxyamides is their conversion to secondary amides via dealkoxylation. A novel method has been developed that achieves this transformation through a palladium/aluminum cooperative catalytic system, notably without the need for an external reductant. rsc.org This process involves heating the N-methoxyamide, such as this compound, with a palladium catalyst and an aluminum-based Lewis acid. rsc.orgnih.gov

The optimized conditions involve a Pd(dba)₂/DPPBz catalyst in conjunction with triisobutylaluminum (B85569) (Al(i-Bu)₃) in a solvent like cyclopentyl methyl ether (CPME). rsc.org This dual catalytic system demonstrates high efficiency for a variety of N-methoxyamides, including those with electron-donating and electron-withdrawing substituents on the aromatic ring. rsc.org The reaction selectively cleaves the N-O bond without reducing other functional groups, such as olefins. rsc.org This reductant-free protocol represents a significant advancement over classical methods that require stoichiometric metal reductants. nih.govresearchgate.net

Regioselective Synthesis of Substituted Derivatives

The catalytic methods described above are powerful tools for the regioselective synthesis of substituted derivatives of this compound.

The iridium-catalyzed C-H iodination is a prime example of regioselectivity, yielding exclusively the ortho-iodinated product. mdpi.comrsc.org This high degree of control is attributed to the directing effect of the Weinreb amide group, which guides the iridium catalyst to the proximal C-H bond. The resulting ortho-iodo-N-methoxy-N,4-dimethylbenzamide is a versatile synthetic intermediate that can be used in a variety of cross-coupling reactions to introduce further complexity. mdpi.com

Similarly, nickel-catalyzed halogenation strategies provide a regioselective route to ortho-halogenated benzamides. rsc.org The chelation assistance from the amide directing group ensures that functionalization occurs specifically at the C-H bond adjacent to the substituent. researchgate.net These methods underscore the utility of the amide group in directing reactions to specific positions on the aromatic ring, enabling the controlled synthesis of highly substituted molecules.

Mechanistic Investigations of this compound Formation

The mechanisms for the catalytic functionalization of this compound have been the subject of investigation.

For the iridium-catalyzed C-H iodination, a plausible mechanism involves an Ir(III)/Ir(V) catalytic cycle. mdpi.com The reaction is believed to proceed through a concerted metalation-deprotonation pathway, where the amide directs the iridium catalyst to the ortho position. The acid additive is crucial for increasing the turnover of the catalyst. rsc.org

In nickel(II)-catalyzed halogenation, a metalation-deprotonation mechanism is also proposed. rsc.org The amide's carbonyl oxygen coordinates to the Ni(II) center, facilitating the deprotonation of the ortho C-H bond and the formation of a nickelacycle intermediate. This intermediate then reacts with the electrophilic halogen source (N-halosuccinimide) to yield the halogenated product and regenerate the active catalyst. rsc.org

The cooperative Pd/Al-catalyzed dealkoxylation is suggested to operate through a mechanism distinct from traditional reductions. Preliminary studies indicate that the process is initiated by the activation of the N-O bond by the aluminum Lewis acid. A key step is the β-hydrogen elimination from a palladium alkoxide intermediate, which generates an intramolecular palladium-hydride species. rsc.orgnih.gov This hydride is then responsible for the reduction of the amide, regenerating the palladium catalyst without the need for any external reducing agent. nih.gov

General Reaction Classes

The chemical behavior of this compound can be categorized into several key reaction classes, including oxidation, reduction, and substitution reactions. These transformations target either the amide functionality or the aromatic ring, providing pathways to a variety of derivatives.

Oxidation Reactions

While this compound can participate in reactions that involve an oxidative step, such as certain metal-catalyzed C-H functionalization reactions, specific examples detailing the direct oxidation of the benzamide core to a distinct product are not extensively documented in readily available literature. organic-chemistry.orgmasterorganicchemistry.com The N-methoxy amide group itself can function as an oxidizing directing group in certain transformations. For instance, in ruthenium-catalyzed oxidative C-H bond olefination, the reaction proceeds without the need for an external oxidant. organic-chemistry.orgnih.gov

Reduction Reactions

The reduction of the Weinreb amide functionality in this compound is a well-established method for the synthesis of aldehydes and, under stronger conditions, amines. The choice of reducing agent is crucial in determining the final product.

Reduction to Aldehydes: Mild hydride reagents can reduce this compound to the corresponding aldehyde, 4-methylbenzaldehyde. This is a characteristic reaction of Weinreb amides, which proceeds via a stable chelated intermediate that resists over-reduction to the alcohol.

Reduction to Amines: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce the amide to the corresponding tertiary amine. masterorganicchemistry.comstackexchange.comyoutube.com In this reaction, the carbonyl group is fully reduced to a methylene (B1212753) group. youtube.com

Table 1: Reduction Reactions of this compound

| Reagent | Product | Product Type |

| Mild Hydride Reagents (e.g., DIBAL-H) | 4-methylbenzaldehyde | Aldehyde |

| Strong Hydride Reagents (e.g., LiAlH4) | Benzyl-dimethyl-amine derivative | Amine |

Substitution Reactions

Substitution reactions on this compound can occur at the aromatic ring. The existing methyl and N-methoxy-N-methylcarboxamido groups influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution. youtube.commasterorganicchemistry.comscranton.edu The methyl group is an activating, ortho-, para-directing group, while the N-methoxy-N-methylcarboxamido group's directing effect is more complex. The formation of compounds such as 3-bromo-N-methoxy-N,4-dimethylbenzamide indicates that substitution can be directed to the position meta to the methyl group.

Ruthenium-Catalyzed Ortho-Olefination: A notable substitution reaction is the ruthenium-catalyzed C-H bond olefination. organic-chemistry.orgnih.govnih.govrsc.org This reaction selectively introduces an olefinic group at the ortho position to the amide functionality, demonstrating a chelation-assisted C-H activation mechanism. This method provides a direct route to ortho-functionalized benzamide derivatives.

Reactions with Organometallic Reagents

A key feature of Weinreb amides like this compound is their controlled reaction with organometallic reagents to produce ketones. The stability of the intermediate formed prevents the common over-addition seen with other carbonyl compounds like esters.

Grignard Reagents

This compound and its derivatives react cleanly with Grignard reagents to yield ketones. The reaction proceeds through a stable metal-chelated intermediate which collapses to the ketone upon aqueous workup. This method is highly versatile for the synthesis of a wide array of ketones.

Table 2: Reaction of this compound Analogues with Grignard Reagents

| Reactant | Grignard Reagent | Product | Reference |

| 2-fluoro-N-methoxy-N,4-dimethylbenzamide | Ethylmagnesium bromide | 1-(2-fluoro-4-methylphenyl)propan-1-one |

Organolithium Reagents

Similar to Grignard reagents, organolithium reagents are expected to react with this compound to afford ketones. The general mechanism for the reaction of Weinreb amides with organolithium compounds involves the formation of a stable tetrahedral intermediate that does not decompose until acidic workup. This reactivity pattern makes this compound a useful precursor for ketones bearing a p-tolyl moiety. While specific documented examples for this compound are not prevalent in the searched literature, this transformation is a fundamental application of Weinreb amide chemistry. masterorganicchemistry.com

Formation of Functionalized Derivatives

The aromatic ring of this compound can be functionalized through halogenation, providing intermediates for further synthetic transformations.

Iodination: A method for the selective ortho-iodination of Weinreb amides using an iridium catalyst has been developed. While the specific iodination of this compound is not detailed, the closely related N-methoxy-N-methylbenzamide undergoes successful mono-iodination at the ortho position. The reaction is carried out with N-iodosuccinimide (NIS) as the iodine source, a catalytic amount of [Ir(cod)Cl]2, and trifluoroacetic acid (TFA) as an additive at 60 °C, yielding the ortho-iodinated product with high selectivity.

Bromination: Bromo-substituted derivatives, such as 4-bromo-N-methoxy-N-methylbenzamide, are commercially available, indicating that their synthesis is well-established. These compounds serve as valuable building blocks in cross-coupling reactions. The presence of a bromine atom on the aromatic ring allows for a variety of palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Styrylbenzamide derivatives can be synthesized from halogenated this compound precursors via palladium-catalyzed olefination reactions, most notably the Heck reaction. The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.

This methodology can be applied to a bromo- or iodo-substituted this compound, which would react with styrene (B11656) to form a N-methoxy-N-methyl-stilbene-carboxamide derivative. The reaction typically proceeds with a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium acetate, a phosphine (B1218219) ligand, and a base such as triethylamine or potassium carbonate. The reaction yields a substituted alkene, with the E-isomer often being the major product.

Table 2: Proposed Heck Reaction for the Synthesis of a Styrylbenzamide Derivative

| Aryl Halide | Alkene | Catalyst System | Product |

|---|---|---|---|

| Iodo-N-methoxy-N,4-dimethylbenzamide | Styrene | Pd(OAc)2, PPh3, Base | (E)-N-Methoxy-N,4-dimethyl-stilbene-carboxamide |

This table illustrates the proposed synthesis based on general Heck reaction principles. PTC refers to a phase-transfer catalyst, which can enhance reaction rates in biphasic systems.

The Weinreb amide functionality of this compound allows for its conversion into a variety of other carbonyl-containing compounds.

Carboxylic Acids: this compound can be hydrolyzed to the corresponding carboxylic acid, 4-methylbenzoic acid, under acidic or basic conditions. This is a standard transformation for amides, although specific conditions for this substrate require forcing conditions typical for amide hydrolysis. Conversely, the synthesis of this compound often starts from the corresponding carboxylic acid, 4-methylbenzoic acid, which is reacted with N,O-dimethylhydroxylamine hydrochloride using a variety of coupling agents.

Esters: The conversion to esters is typically achieved indirectly by first hydrolyzing the amide to the carboxylic acid, followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol under acidic catalysis).

Ketones: A primary application of Weinreb amides is their reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, to produce ketones. nih.gov This reaction is highly efficient and avoids the common problem of over-addition to form tertiary alcohols, which is often seen with other carboxylic acid derivatives. The stable chelated intermediate that forms is key to this selectivity. nih.gov For example, reacting this compound with an organolithium or Grignard reagent (R'-MgX or R'-Li) would yield the corresponding ketone (4-methylphenyl-R'-ketone).

Table 3: Conversion of this compound to Other Carbonyl Functions

| Reagent(s) | Product Type | Specific Product Example |

|---|---|---|

| H3O+ or OH-, heat | Carboxylic Acid | 4-Methylbenzoic acid |

| 1. H3O+ or OH-, heat; 2. R'OH, H+ | Ester | Methyl 4-methylbenzoate |

| R'MgX or R'Li, then H3O+ | Ketone | 1-(4-Methylphenyl)ethan-1-one (with MeMgBr) |

Reaction Kinetics and Selectivity Studies

A search of the current literature did not yield specific examples of stereoselective reactions where this compound is the direct substrate and a new stereocenter is created in a stereoselective manner. Research in this area tends to focus on the stereoselective reactions of products derived from Weinreb amides, such as the stereoselective reduction of a ketone that was synthesized from a Weinreb amide.

Unveiling the Chemical Versatility of this compound

A detailed exploration of the chemical reactivity, derivatization, and regioselectivity of the versatile synthetic intermediate, this compound.

This compound, a member of the Weinreb amide family, stands as a significant and versatile intermediate in the realm of organic synthesis. Its unique structural features, particularly the N-methoxy-N-methylamide moiety, render it a stable and highly reactive substrate for a variety of chemical transformations. This article delves into the specific chemical reactivity and derivatization of this compound, with a focused analysis on the regioselectivity observed in its reactions, providing a comprehensive overview for the scientific community.

Chemical Reactivity and Derivatization of N Methoxy N,4 Dimethylbenzamide

The reactivity of N-methoxy-N,4-dimethylbenzamide is largely characterized by the N-methoxy-N-methylamide functional group, which not only activates the molecule for certain transformations but also directs the regiochemical outcome of reactions on the aromatic ring. This section explores the key reactions and derivatizations involving this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-methoxy-N,4-dimethylbenzamide, providing detailed information about its atomic connectivity and chemical environment.

The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the para-substituted benzene (B151609) ring appear as two doublets. The protons ortho to the carbonyl group typically resonate at a lower field (higher ppm) than the protons meta to the carbonyl group due to the electron-withdrawing nature of the amide functionality.

The methyl protons of the tolyl group (4-CH₃) exhibit a singlet in the aliphatic region of the spectrum. The N-methyl (N-CH₃) and N-methoxy (O-CH₃) groups also each produce a distinct singlet. The specific chemical shifts can be influenced by the solvent and the presence of any rotational isomers.

Interactive Table: ¹H NMR Chemical Shifts for this compound and related analogs.

| Compound | Solvent | Ar-H (ortho) (ppm) | Ar-H (meta) (ppm) | 4-CH₃ (ppm) | N-CH₃ (ppm) | O-CH₃ (ppm) |

| This compound | CDCl₃ | ~7.3-7.5 | ~7.1-7.2 | ~2.4 | ~3.3 | ~3.5 |

| N-methoxy-N-methylbenzamide rsc.org | CDCl₃ | ~7.4-7.6 (m) | ~7.4-7.6 (m) | - | ~3.4 | ~3.6 |

| 4-Fluoro-N-methoxy-N-methylbenzamide chemicalbook.com | - | ~7.7-7.8 (m) | ~7.1-7.2 (m) | - | ~3.3 | ~3.5 |

Note: The exact chemical shifts can vary slightly based on experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon (C=O) is typically observed at the lowest field, generally in the range of 168-172 ppm. The aromatic carbons show distinct signals, with the ipso-carbon (attached to the carbonyl group) and the carbon bearing the methyl group having unique chemical shifts compared to the other aromatic carbons. The methyl carbons of the tolyl, N-methyl, and N-methoxy groups appear at high field (lowest ppm values).

Interactive Table: ¹³C NMR Chemical Shifts for this compound and related analogs.

| Compound | Solvent | C=O (ppm) | Aromatic C (ppm) | 4-CH₃ (ppm) | N-CH₃ (ppm) | O-CH₃ (ppm) |

| This compound | CDCl₃ | ~171 | ~128-142 | ~21 | ~34 | ~61 |

| N-methoxy-N-methylbenzamide rsc.org | CDCl₃ | ~170 | ~128-135 | - | ~34 | ~61 |

| N,N-Dimethylbenzamide rsc.org | CDCl₃ | 171.76 | 127.11-136.34 | - | 35.4, 39.5 | - |

The chemical shifts and the rotational barrier around the C-N amide bond in N,N-disubstituted benzamides, including this compound, can be significantly influenced by the solvent. researchgate.net Polar and hydrogen-bonding solvents can interact with the amide group, leading to changes in the electron distribution and, consequently, the chemical shifts of nearby nuclei. researchgate.net

For instance, in N,N-dimethylbenzamide, the solvent-induced chemical shifts of the carbonyl carbon are linearly related to the solvent parameter E(30). researchgate.net This suggests that hydrogen bond donor effects are more significant than general polar effects in influencing the chemical shift. researchgate.net These solvent interactions can also affect the rotational barrier around the C-N bond. The partial double bond character of the C-N bond leads to restricted rotation, which can sometimes be observed as separate signals for the N-substituents at low temperatures. reddit.com The height of this rotational barrier can be modulated by the solvent's ability to polarize the amide bond. researchgate.net

The restricted rotation around the C(O)-N bond in this compound gives rise to the possibility of different rotational isomers, or rotamers. These conformers arise from the relative orientation of the N-methoxy and N-methyl groups with respect to the benzoyl group. The presence and population of these rotamers can be studied using variable temperature NMR spectroscopy. At lower temperatures, the rotation around the C-N bond slows down, which can lead to the observation of distinct sets of signals for each rotamer in the NMR spectrum. The energy barrier for this rotation can be calculated from the coalescence temperature of these signals. For many N,N-disubstituted amides, this barrier is in a range that allows for the dynamic process to be studied by NMR.

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₁₀H₁₃NO₂), which is 179.22 g/mol . nih.gov

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is characteristic of the molecule's structure. Common fragmentation pathways for benzamides include cleavage of the C(O)-N bond and fragmentation of the aromatic ring. For this compound, key fragments would be expected to arise from:

Loss of the methoxy (B1213986) group (-OCH₃)

Loss of the N-methyl group (-CH₃)

Formation of the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺)

Cleavage of the amide bond to give ions corresponding to the N-methoxy-N-methylamine moiety.

X-ray Crystallography of this compound Complexes and Analogs

For example, the crystal structure of the related compound 4-methoxy-N-methylbenzamide reveals that the molecule adopts a specific conformation in the solid state. researchgate.netnih.gov In this analog, the dihedral angle between the amide group and the benzene ring is found to be 10.6(1)°. researchgate.netnih.gov The molecules in the crystal are connected by N-H···O hydrogen bonds, forming chains. researchgate.netnih.gov These chains are further linked by C-H···π interactions, creating a three-dimensional network. researchgate.netnih.gov

Similarly, studies on complexes of related benzohydrazide (B10538) ligands, such as (Z)-N′-(4-methoxybenzylidene)benzohydrazide, show how these molecules coordinate with metal ions. mdpi.com In a nickel(II) complex, the ligand was found to coordinate in its enol form. mdpi.com The crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives also demonstrate how substituent positions can influence intermolecular interactions and crystal packing. mdpi.com

These crystallographic studies on analogous structures suggest that this compound in the solid state would likely exhibit a planar or near-planar conformation of the benzamide (B126) moiety, with intermolecular interactions such as hydrogen bonding and π-stacking playing a significant role in the crystal packing.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. The interaction of infrared light with a molecule excites vibrational transitions, specifically stretching and bending of chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes. A detailed analysis of the IR spectrum of this compound would provide valuable insights into its structural features.

The following table outlines the expected characteristic IR absorption bands for this compound based on the typical frequency ranges for its functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |

| C-H Stretching (Aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretching (Aliphatic) | 3000 - 2850 | -CH₃ (Methyl) and N-CH₃ |

| C=O Stretching (Amide) | 1680 - 1630 | N-methoxy-N-methylamide |

| C=C Stretching (Aromatic) | 1620 - 1580 and 1500 - 1400 | Aromatic Ring |

| C-H Bending (Aliphatic) | 1470 - 1430 | -CH₃ (Methyl) and N-CH₃ |

| C-N Stretching (Amide) | 1300 - 1200 | N-methoxy-N-methylamide |

| C-O Stretching (Methoxy) | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) | N-OCH₃ |

| C-H Out-of-Plane Bending (Aromatic) | 860 - 800 | 1,4-disubstituted (para) benzene ring |

Detailed Research Findings:

A comprehensive search of scientific literature and spectral databases did not yield any specific peer-reviewed research articles or publicly available experimental IR spectra for this compound. Therefore, a detailed analysis of research findings is not possible at this time. The provided table is based on established correlations in infrared spectroscopy for the functional groups present in the molecule. An experimental IR spectrum would be necessary to confirm these predicted absorption bands and to provide a more detailed and accurate structural analysis.

Computational Chemistry and Theoretical Studies

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory offers significant insights into the electronic structure and stability of N-methoxy-N,4-dimethylbenzamide. The interaction between the atomic orbitals of the constituent atoms leads to the formation of bonding and anti-bonding molecular orbitals, which extend over the entire molecule.

Key to the stability and reactivity of Weinreb amides, including this compound, is the nature of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the molecule's behavior in chemical reactions.

In this compound, the HOMO is expected to be localized primarily on the p-xylene (B151628) ring and the lone pairs of the nitrogen and oxygen atoms of the amide group. The LUMO, conversely, is anticipated to be centered on the carbonyl group (C=O), specifically the π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's kinetic stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity.

A significant orbital interaction that contributes to the stability of the gauche conformers in related N-methoxy-N-methyl-amides is the nN→πCO interaction. researchgate.net This involves the donation of electron density from the nitrogen lone pair (nN) to the anti-bonding orbital of the carbonyl group (πCO), which stabilizes the molecule.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Energy Level (Conceptual) | Role in Reactivity |

| HOMO | p-Xylene ring, N and O lone pairs | High | Nucleophilic character, site of electrophilic attack |

| LUMO | Carbonyl group (π*CO) | Low | Electrophilic character, site of nucleophilic attack |

This table is based on theoretical principles and data from analogous compounds, as specific published data for this compound is not available.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(3df, 3pd)), can provide accurate predictions of its geometric and electronic properties. researchgate.net

DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as ionization potential, electron affinity, and global reactivity descriptors. These descriptors, including chemical potential (μ), hardness (η), and electrophilicity index (ω), are derived from the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's reactivity.

Table 2: Representative DFT-Calculated Properties for this compound (Conceptual)

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Non-planar amide group | Influences crystal packing and intermolecular interactions |

| Dipole Moment | Moderate to High | Governs solubility in polar solvents and intermolecular forces |

| Global Electrophilicity Index (ω) | Moderate | Indicates susceptibility to nucleophilic attack |

| Global Hardness (η) | Moderate | Reflects the resistance to change in electron distribution |

This table presents expected values based on DFT studies of similar molecules. Specific computational results for this compound are not publicly documented.

Prediction of Reactivity and Reaction Mechanisms

The computational study of this compound allows for the prediction of its reactivity and the elucidation of potential reaction mechanisms. The presence of the N-methoxy-N-methylamide functional group, also known as a Weinreb amide, is central to its characteristic reactivity.

Weinreb amides are known for their ability to react with organometallic reagents (like Grignard and organolithium reagents) to form ketones without the common over-addition to produce tertiary alcohols. wisc.edu This is attributed to the formation of a stable, chelated intermediate. wisc.edu Computational studies can model the transition states and intermediates of such reactions, providing insight into the reaction pathways and the factors that prevent over-addition.

The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, is a valuable tool for predicting reactive sites. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen, making it a prime site for electrophilic attack. Conversely, the area around the aromatic protons would exhibit a positive potential.

Conformational Analysis and Energy Minimization

This compound can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved through computational methods like potential energy surface (PES) scans and geometry optimization.

For related N-methoxy-N-methyl-amides, theoretical studies have indicated the existence of multiple stable conformers, primarily cis and gauche forms, arising from rotation around the C-N amide bond. researchgate.net The relative stability of these conformers is influenced by a combination of steric and electronic factors, including the stabilizing nN→π*CO interaction which favors the gauche conformers. researchgate.net

Energy minimization calculations are performed to find the geometry with the lowest potential energy for each conformer. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule.

Table 3: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (Conceptual) | Key Stabilizing/Destabilizing Interactions |

| Gauche | ~ ±120° | Lower | Stabilized by nN→π*CO interaction |

| Cis | ~ 0° | Higher | Potential for steric hindrance |

This table is illustrative and based on findings for analogous N-methoxy-N-methyl-amides. Specific energetic and geometric parameters for this compound would require dedicated computational studies.

Applications in Medicinal Chemistry and Pharmaceutical Development

N-Methoxy-N,4-dimethylbenzamide as a Pharmaceutical Intermediate

N-methoxy-N-methylbenzamides, also known as Weinreb amides, are valuable intermediates in organic synthesis. nih.gov They are known for their controlled reactivity, allowing for the synthesis of ketones and aldehydes with high yields. The structural similarity of this compound to these Weinreb amides suggests its potential utility as an intermediate in the synthesis of more complex pharmaceutical compounds. For instance, a related compound, N,N-dimethylbenzamide, is a key intermediate in the preparation of certain herbicides and pharmaceutical products. google.com The synthesis of various substituted benzamides often involves the reaction of a substituted benzoic acid with an appropriate amine, a process where this compound could potentially be synthesized or utilized. nih.gov

Exploration of Biological Activities of Benzamide (B126) Derivatives

Benzamide derivatives have been extensively studied and have shown a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nanobioletters.com

The anticancer potential of benzamide derivatives is a significant area of research. Preliminary studies on related compounds, such as N-methoxy-N-methyl-2-nitrobenzamide, suggest potential anticancer activity through mechanisms like inducing apoptosis in cancer cells. Furthermore, a novel class of 4-methylbenzamide (B193301) derivatives containing substituted purines has been synthesized and shown to act as potential protein kinase inhibitors, with some compounds exhibiting high activity against renal carcinoma and leukemia cell lines. nih.gov For instance, compounds 7 and 10 from this series demonstrated significant inhibitory activity against various cancer cell lines, as detailed in the table below. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 7 | K562 (Leukemia) | 2.27 |

| HL-60 (Leukemia) | 1.42 | |

| OKP-GS (Renal Carcinoma) | 4.56 | |

| 10 | K562 (Leukemia) | 2.53 |

| HL-60 (Leukemia) | 1.52 | |

| OKP-GS (Renal Carcinoma) | 24.77 | |

| Data from a study on 4-methylbenzamide derivatives containing substituted purines. nih.gov |

These findings highlight the potential of the benzamide scaffold, including structures like this compound, in the development of new anticancer agents.

Benzamides have been investigated for their anti-inflammatory properties. Studies have shown that certain N-substituted benzamides can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov For example, metoclopramide (B1676508) and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov Additionally, a series of substituted benzamides related to Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), were synthesized and showed preferential inhibition of cyclooxygenase-1 (COX-1) without causing gastric damage, a common side effect of many NSAIDs. nih.gov

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The biological activities of benzamide derivatives are a result of their interaction with various molecular targets. For instance, the anti-inflammatory and antitumor properties of some benzamides are mediated through the inhibition of the transcription factor NF-κB. nih.gov In the context of anticancer activity, certain benzamide derivatives have been shown to inhibit protein kinases, such as in the study of 4-methylbenzamide derivatives targeting receptor tyrosine kinases like PDGFRα and PDGFRβ. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of benzamide derivatives with anti-leukotriene activity have provided insights into their binding modes. These studies suggest that the benzamide moiety and other substituents can mimic the structure of leukotrienes, allowing them to bind to and block their receptors. elsevierpure.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific SAR studies on this compound are not publicly available, research on related benzamide analogs provides valuable information. QSAR studies on substituted benzamides have shown that their antimicrobial activity is influenced by molecular connectivity and shape indices. nih.gov In a series of N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substituted benzamide derivatives, the nature of the substituent on the benzoyl moiety significantly impacted their antinociceptive activity, with halogenated compounds showing the highest potency. nih.gov For antiplasmodial activity, studies on 2-phenoxybenzamides have demonstrated that the substitution pattern on the anilino part of the molecule and the nature of the substituents are crucial for activity and cytotoxicity. mdpi.com These studies underscore the importance of the specific substitution pattern on the benzamide core for determining the biological activity and selectivity of this class of compounds.

Prodrug Strategies Involving this compound Scaffolds

Extensive literature searches did not yield specific examples or detailed research findings on prodrug strategies directly employing the this compound scaffold. This compound is predominantly characterized in scientific literature as a stable intermediate, often referred to as a Weinreb amide, utilized in organic synthesis. Its primary application lies in its reactivity in amidation and coupling reactions to construct more complex molecules for the development of pharmaceuticals and agrochemicals.

While the this compound core is mentioned in various patents and research articles, its role is consistently that of a starting material or a building block for the synthesis of other compounds, such as PGI2 receptor agonists, PDE2 inhibitors, and isoxazole (B147169) derivatives. The available information focuses on its utility in facilitating the formation of carbon-carbon and carbon-heteroatom bonds to create diverse molecular architectures.

There is no readily available public information to suggest that the this compound scaffold itself has been systematically modified as part of a prodrug approach to improve the therapeutic properties of a parent drug molecule. Therefore, detailed research findings, data tables on linker chemistry, or biological evaluations related to prodrugs of this specific scaffold could not be provided.

Industrial Synthesis and Scale Up Considerations

Optimization of Reaction Conditions for Industrial Production

The synthesis of N-methoxy-N,4-dimethylbenzamide typically proceeds via the reaction of a 4-methylbenzoyl derivative, such as 4-methylbenzoyl chloride, with N,O-dimethylhydroxylamine or its hydrochloride salt. The optimization of this acylation reaction is critical for its viability on an industrial scale. Key parameters that are meticulously controlled include temperature, solvent selection, and the choice of base.

The choice of a base is another critical factor. The base is required to neutralize the hydrochloric acid generated during the reaction when starting from an acid chloride. An ideal base should be strong enough to drive the reaction to completion but not so strong as to cause degradation of the product or reactants. The stoichiometry of the reactants is also optimized to ensure the complete conversion of the limiting reagent, which is typically the more expensive starting material.

A summary of typical considerations for optimizing the reaction conditions is presented in the table below.

| Parameter | Consideration for Optimization | Potential Impact on Production |

| Temperature | Balancing reaction rate and byproduct formation. | Affects reaction time, energy consumption, and product purity. |

| Solvent | Solubility of reactants, compatibility with reagents, and ease of removal. | Influences reaction kinetics, product isolation, and solvent recycling costs. |

| Base | Strength, solubility, and cost. | Affects reaction efficiency, product purity, and overall process cost. |

| Reactant Ratio | Ensuring complete conversion of the limiting reactant. | Maximizes the use of expensive materials and simplifies purification. |

Continuous Flow Reactor Applications

In recent years, the pharmaceutical and fine chemical industries have increasingly adopted continuous flow manufacturing to enhance safety, efficiency, and consistency. novartis.com The synthesis of this compound is a candidate for this technology. Continuous flow reactors offer several advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. novartis.com

The small internal volume of flow reactors allows for superior heat and mass transfer, enabling better temperature control and reducing the risk of thermal runaways. nih.gov This enhanced control can lead to higher selectivity and yields. Furthermore, the continuous nature of the process allows for the integration of in-line analytical techniques for real-time monitoring and control of critical process parameters, ensuring consistent product quality. nih.gov

For the synthesis of this compound, a continuous flow setup would typically involve pumping streams of the 4-methylbenzoyl chloride and N,O-dimethylhydroxylamine solutions, along with a base, into a temperature-controlled reactor coil where they mix and react. The product stream emerging from the reactor can then be directly fed into subsequent purification steps. This integrated approach can significantly reduce production time and manual handling. scitube.io

Yield and Purity Optimization

Maximizing the yield and ensuring high purity of this compound are paramount for the economic viability and quality of the final product. Optimization in this regard involves a multi-faceted approach, addressing both the reaction and the downstream processing.

During the reaction phase, as discussed, the careful control of parameters minimizes the formation of impurities. The primary byproducts in this type of acylation can include unreacted starting materials and products from side reactions.

Following the reaction, the purification process is critical for achieving the desired purity levels. This typically involves a series of work-up steps, which may include:

Quenching: The reaction mixture is often treated with an aqueous solution to stop the reaction and remove water-soluble byproducts and excess reagents.

Extraction: The product is extracted from the aqueous layer into an organic solvent. The choice of extraction solvent is important to ensure high recovery of the product and minimal co-extraction of impurities.

Washing: The organic layer is washed with acidic and/or basic solutions to remove any remaining impurities.

Crystallization or Chromatography: The final purification is often achieved through crystallization from a suitable solvent system or by column chromatography for very high purity requirements. The selection of the crystallization solvent is critical for obtaining a high yield of pure product.

The table below outlines common strategies for yield and purity optimization.

| Optimization Stage | Strategy | Objective |

| Reaction | Precise control of temperature, stoichiometry, and reagent addition. | Minimize byproduct formation and maximize conversion. |

| Work-up | Efficient quenching and phase separation. | Remove bulk impurities and prepare for final purification. |

| Purification | Selection of appropriate extraction and crystallization solvents. | Isolate the product in high purity and yield. |

| Process Control | Implementation of in-line analytics in continuous flow. | Ensure consistent product quality and enable real-time adjustments. |

By systematically addressing these aspects of industrial synthesis and scale-up, manufacturers can develop a robust and efficient process for the production of this compound that meets the required quality standards.

Future Research Directions and Unexplored Avenues for N Methoxy N,4 Dimethylbenzamide

The landscape of chemical synthesis and drug discovery is in a constant state of evolution, with the potential of specific molecules like N-methoxy-N,4-dimethylbenzamide continuing to unfold. As a member of the versatile Weinreb amide family, this compound stands at the crossroads of established utility and future innovation. The following sections explore promising research directions that could further elucidate and expand the applications of this compound.

Q & A

Q. Q1. What are the optimized synthetic routes for N-methoxy-N,4-dimethylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via acylation using carboxylic acids and methoxy-methylamine derivatives. For example, a high-yield (93%) procedure involves reacting 2-naphthoic acid with methoxy-methylamine under trichloroisocyanuric acid activation, followed by purification via column chromatography . Alternatively, a 98% yield is achieved using phosphorus trichloride in toluene at 20–60°C, highlighting the importance of reagent choice and temperature control . Key variables include solvent polarity (dichloromethane vs. toluene), catalyst efficiency, and reaction time.

Q. Q2. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals a planar amide group with a dihedral angle of 13.8° relative to the benzyl ring, stabilized by N–H⋯O hydrogen bonds forming 1D networks . Geometrical parameters (e.g., C–H = 0.93 Å, N–H = 0.86 Å) and refinement metrics (R = 0.050, wR = 0.166) confirm accuracy. NMR (¹H/¹³C) and HRMS further validate purity and molecular weight alignment (e.g., calculated m/z 216.1019 vs. observed 216.1017) .

Advanced Research Questions

Q. Q3. What safety protocols are critical when handling this compound, given its mutagenic potential?

Methodological Answer: Ames II testing indicates mutagenicity comparable to benzyl chloride but lower than other anomeric amides . Hazard mitigation requires:

- Ventilation : Use fume hoods for aerosol-prone steps (e.g., solvent evaporation).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .

- Waste Disposal : Neutralize with 10% aqueous NaHCO₃ before incineration .

Q. Q4. How can computational methods predict the hydrogen-bonding behavior of this compound in crystal engineering?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model N–H⋯O interactions, correlating with SCXRD data. Lattice energy calculations (Morse potentials) predict stabilization energies (~25 kJ/mol) for 1D networks, aiding in co-crystal design .

Q. Q5. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (93% vs. 98%) arise from substrate purity (e.g., O-benzyl hydroxylamine hydrochloride, 97% vs. >98%) and workup protocols . Resolution strategies:

- Reagent Sourcing : Use suppliers with batch-specific certificates (e.g., Oakwood Chemical vs. Aladdin Bio-Chem).

- In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progression.

- Reproducibility Tests : Triplicate runs with statistical analysis (RSD <5%) .

Mechanistic and Application-Oriented Queries

Q. Q6. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The methoxy group activates the aromatic ring via electron donation (+M effect), enhancing electrophilic substitution at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently (Pd(OAc)₂, K₂CO₃, DMF, 80°C) due to improved electron density at C4 . Hammett σ⁺ values quantify substituent effects, guiding regioselectivity in derivatization.

Q. Q7. What spectroscopic techniques best resolve tautomeric forms of this compound in solution?

Methodological Answer: Variable-temperature ¹H NMR (500 MHz, CDCl₃) identifies tautomers by monitoring N–H proton shifts (δ 3.56–3.41 ppm). IR spectroscopy (ATR mode) detects carbonyl stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹). Solvent polarity studies (e.g., DMSO vs. CCl₄) reveal tautomer ratios via integration .

Q. Q8. How can this compound serve as a pharmacophore in drug discovery?

Methodological Answer: The amide moiety enables hydrogen bonding with biological targets (e.g., kinase ATP pockets), while the methoxy group enhances lipophilicity (logP ~2.1). Derivatives with trifluoromethyl or pyridinyl substituents show promise as antimicrobial agents (MIC = 8–16 µg/mL against S. aureus) . Structure-activity relationship (SAR) studies optimize bioavailability via ClogP and topological polar surface area (TPSA) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.